Multi-kinase inhibitor 1

Description

Properties

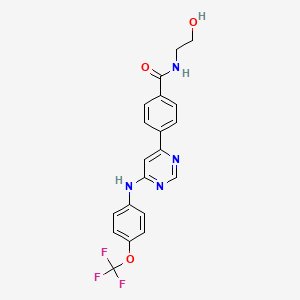

IUPAC Name |

N-(2-hydroxyethyl)-4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)27-18-11-17(25-12-26-18)13-1-3-14(4-2-13)19(29)24-9-10-28/h1-8,11-12,28H,9-10H2,(H,24,29)(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGDCVFNFAOIPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Target Kinase Profile of Sorafenib, a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multi-kinase inhibitor Sorafenib (serving as a proxy for "Multi-kinase inhibitor 1"). It details its primary kinase targets, the signaling pathways it modulates, and the experimental protocols used for its characterization. Sorafenib is an oral multi-kinase inhibitor known to block tumor cell proliferation and angiogenesis by targeting key serine/threonine and receptor tyrosine kinases.[1][2][3] It was first approved by the FDA for the treatment of advanced renal cell carcinoma in 2006 and later for unresectable hepatocellular carcinoma and differentiated thyroid carcinoma.[3][4]

Target Kinase Inhibitory Profile

Sorafenib exhibits a dual mechanism of action: it directly inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway and simultaneously disrupts tumor angiogenesis by inhibiting multiple receptor tyrosine kinases (RTKs) crucial for blood vessel formation.[2][5] The inhibitory potency of Sorafenib against its key kinase targets is typically quantified by the half-maximal inhibitory concentration (IC50), determined through in vitro biochemical assays.

The following table summarizes the in vitro IC50 values of Sorafenib against its primary target kinases, as determined in cell-free biochemical assays. These values represent the concentration of the inhibitor required to reduce the kinase's activity by 50%.

| Target Kinase Family | Specific Kinase Target | IC50 (nM) | Reference(s) |

| RAF Kinases | Raf-1 (C-RAF) | 6 | [3][4][6][7] |

| B-RAF (wild-type) | 22 | [6][7] | |

| B-RAF (V600E mutant) | 38 | [6][7] | |

| VEGF Receptors | VEGFR-1 (Flt-1) | 26 | |

| VEGFR-2 (KDR/Flk-1) | 90 | [3][4][6][7] | |

| VEGFR-3 (Flt-4) | 15 - 20 | [3][4][6][7] | |

| PDGF Receptors | PDGFR-β | 57 | [6][7] |

| Other Tyrosine Kinases | c-KIT (Stem cell factor receptor) | 58 - 68 | [3][6][7] |

| FLT3 (FMS-like tyrosine kinase 3) | 57 - 59 | [3][6][7] | |

| RET (Rearranged during transfection) | 43 | ||

| FGFR-1 | 580 | [7] |

Modulated Signaling Pathways

Sorafenib's therapeutic effects are a direct result of its ability to simultaneously block two critical oncogenic processes: cell proliferation and angiogenesis.

-

Inhibition of the RAF/MEK/ERK Pathway: By potently inhibiting Raf-1 and B-RAF, Sorafenib blocks the downstream phosphorylation of MEK and ERK.[5][6] This cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central regulator of cell division, and its inhibition leads to decreased tumor cell proliferation and increased apoptosis (cell death).[2][3]

-

Inhibition of Angiogenesis Pathways: Sorafenib targets RTKs such as VEGFR-2, VEGFR-3, and PDGFR-β, which are expressed on the surface of endothelial cells.[2][8] The activation of these receptors by their ligands (VEGF and PDGF) is essential for the formation of new blood vessels (angiogenesis), a process required to supply tumors with oxygen and nutrients.[5][9] By blocking these receptors, Sorafenib effectively reduces tumor vascularization.[2]

Key Experimental Protocols

The characterization of a multi-kinase inhibitor like Sorafenib relies on standardized biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.

This protocol describes a method to determine the IC50 value of an inhibitor against a specific kinase, such as Raf-1.[7]

-

Reagent Preparation :

-

Kinase Buffer : Prepare a buffer solution containing 20 mM Tris (pH 8.2), 100 mM NaCl, 5 mM MgCl2, and 0.15% β-mercaptoethanol.[7]

-

Enzyme/Substrate Mix : In the kinase buffer, prepare a mixture containing the recombinant kinase (e.g., 80 ng Raf-1) and its substrate (e.g., 1 µg MEK-1).[7]

-

Inhibitor Stock : Dissolve Sorafenib in 100% DMSO to create a high-concentration stock solution. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

ATP Solution : Prepare a 10 µM ATP solution containing radiolabeled γ[33P]ATP (specific activity ~400 Ci/mol).[7]

-

-

Assay Procedure :

-

Add the inhibitor at various final concentrations to the wells of a 96-well plate. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[7]

-

Add the Enzyme/Substrate Mix to each well.

-

Initiate the kinase reaction by adding the γ[33P]ATP solution to each well.[7]

-

Incubate the plate at 32°C for 25 minutes to allow for substrate phosphorylation.[7]

-

-

Detection and Data Analysis :

-

Stop the reaction and harvest the phosphorylated substrate by filtering the contents of each well onto a phosphocellulose mat.[7]

-

Wash the mat extensively with 1% phosphoric acid to remove unbound radiolabeled ATP.[7]

-

Dry the mat and quantify the filter-bound radioactivity using a β-plate counter.[7]

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

This protocol determines the effect of an inhibitor on the proliferation and viability of cancer cell lines.[10][11][12]

-

Cell Culture and Seeding :

-

Culture cancer cells (e.g., HepG2 hepatocellular carcinoma cells) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[11][12]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 3,000 to 5,000 cells per well and incubate overnight to allow for attachment.[11][12]

-

-

Compound Treatment :

-

Prepare serial dilutions of Sorafenib in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of Sorafenib. Include a vehicle control group treated with the same final concentration of DMSO.

-

Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).[10][13]

-

-

MTT Assay and Measurement :

-

After incubation, add MTT reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[12] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 20% SDS/50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.[11][14]

-

Measure the absorbance of each well at a specific wavelength (e.g., 450-570 nm) using a microplate reader.[12]

-

-

Data Analysis :

-

Normalize the absorbance readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability versus the logarithm of the inhibitor concentration and calculate the IC50 value using a non-linear regression analysis.

-

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. droracle.ai [droracle.ai]

- 6. rndsystems.com [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Hepatocellular Carcinoma cells: activity of Amygdalin and Sorafenib in Targeting AMPK /mTOR and BCL-2 for anti-angiogenesis and apoptosis cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]

The Core of Multi-Kinase Inhibition: A Technical Guide to Signaling Pathway Disruption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase inhibitors (MKIs) represent a cornerstone of modern targeted cancer therapy. Unlike their single-target counterparts, MKIs are designed to simultaneously block the activity of multiple protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[1] This multi-pronged approach can offer a more robust anti-tumor effect, particularly in cancers characterized by the dysregulation of multiple signaling cascades or the development of resistance to single-agent therapies.[2] This technical guide provides an in-depth overview of the mechanisms of action of select MKIs, focusing on their target profiles, the signaling pathways they inhibit, and the experimental methodologies used to characterize their activity.

Featured Multi-Kinase Inhibitors: A Comparative Overview

To illustrate the principles of multi-kinase inhibition, this guide will focus on three distinct small molecule inhibitors: Sorafenib, ON123300, and Foretinib. These agents have been selected based on their diverse target profiles and well-documented mechanisms of action.

Data Presentation: Quantitative Kinase Inhibition Profiles

The inhibitory activity of MKIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the in vitro kinase inhibition profiles of Sorafenib, ON123300, and Foretinib against a panel of key oncogenic kinases.

Table 1: Sorafenib Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Raf-1 | 6 |

| B-Raf (wild-type) | 22 |

| B-Raf (V600E) | 38 |

| VEGFR-1 | 26 |

| VEGFR-2 | 90 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| c-Kit | 68 |

| Flt-3 | 58 |

| RET | 43 |

Data compiled from multiple sources.[3]

Table 2: ON123300 Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| CDK4 | 3.9 |

| Ark5/NUAK1 | 5 |

| PDGFRβ | 26 |

| FGFR1 | 26 |

| RET (c-RET) | 9.2 |

| Fyn | 11 |

| PI3K-δ | 144 |

Data compiled from multiple sources.[2][4]

Table 3: Foretinib Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| MET | 1.3 |

| VEGFR2 | 1.6 |

| RON | 5 |

| AXL | 1.4 |

| TIE-2 | 16 |

| PDGFRβ | 24 |

| KIT | 8.5 |

| FLT3 | 17 |

Note: IC50 values can vary depending on the assay conditions.[1][5]

Core Signaling Pathways Targeted by Multi-Kinase Inhibitors

MKIs exert their anti-tumor effects by disrupting key signaling cascades that are frequently hyperactivated in cancer. The following diagrams illustrate the primary pathways inhibited by the featured compounds.

The Raf/MEK/ERK (MAPK) Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Sorafenib is a potent inhibitor of Raf kinases, which are upstream activators of this cascade.

Caption: Inhibition of the Raf/MEK/ERK pathway by Sorafenib.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell growth, survival, and metabolism. ON123300, through its inhibition of PI3K-δ and upstream receptor tyrosine kinases, can attenuate signaling through this cascade.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by ON123300.

The MET and VEGFR Signaling Pathways

Foretinib is a potent dual inhibitor of the MET and VEGFR2 receptor tyrosine kinases, which are key drivers of tumor growth, invasion, and angiogenesis.

Caption: Dual inhibition of MET and VEGFR2 signaling by Foretinib.

Experimental Protocols for Characterizing Multi-Kinase Inhibitors

The following section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of MKIs.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: A purified recombinant kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody or by measuring the depletion of ATP.

Detailed Protocol (Luminescent ADP-Detection Assay):

-

Reagent Preparation:

-

Prepare a 1X Kinase Assay Buffer.

-

Dilute the recombinant target kinase to the desired concentration in Kinase Assay Buffer.

-

Prepare a substrate and ATP mixture in Kinase Assay Buffer.

-

Prepare serial dilutions of the MKI in DMSO, then further dilute in Kinase Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of the MKI dilution series or control (DMSO vehicle) to the wells.

-

Add 10 µL of the diluted kinase to all wells except the negative control (no enzyme) wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of the Substrate/ATP mix to all wells.

-

Incubate for 45-60 minutes at 30°C.

-

Terminate the reaction and deplete remaining ATP by adding 25 µL of an ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each MKI concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the MKI concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Inhibition of CDK4/Rb and PI3K/AKT/mTOR Pathways by ON123300 Induces Synthetic Lethality in Mantle Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Discovery and Synthesis of Regorafenib: A Multi-Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Regorafenib (Stivarga®, BAY 73-4506) is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1] Structurally, it is a derivative of sorafenib, distinguished by the presence of a fluorine atom in the central phenyl ring.[2] This seemingly minor chemical modification results in a distinct and broader kinase inhibition profile, targeting key pathways involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of regorafenib, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The development of regorafenib emerged from a lead optimization program centered on the chemical scaffold of sorafenib, a known multi-kinase inhibitor. The primary goal was to enhance the therapeutic profile of this class of compounds. The key structural difference between regorafenib and its predecessor, sorafenib, is the introduction of a fluorine atom on the central phenyl ring.[2]

The rationale behind this chemical modification was rooted in structure-activity relationship (SAR) studies, which indicated that the fluorine substitution could alter the compound's electronic properties and conformational preferences. This, in turn, was hypothesized to influence its binding affinity and selectivity for various kinases. Subsequent preclinical evaluations confirmed that regorafenib possesses a more potent and broader spectrum of kinase inhibition compared to sorafenib.[4] This enhanced activity profile is believed to contribute to its clinical efficacy in patient populations where other therapies have failed.

Chemical Synthesis

The synthesis of regorafenib can be achieved through several routes. A common and efficient method involves a multi-step process culminating in the formation of the urea linkage. The following is a representative synthetic scheme:

Experimental Protocol: Synthesis of Regorafenib

A detailed, step-by-step protocol for the synthesis of regorafenib is outlined below.

Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Intermediate 1)

-

To a solution of 4-amino-3-fluorophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like potassium tert-butoxide at room temperature.

-

Stir the mixture for a designated period to ensure the formation of the phenoxide.

-

Add 4-chloro-N-methyl-2-pyridinecarboxamide to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield Intermediate 1.

Step 2: Synthesis of Regorafenib

-

Dissolve Intermediate 1 in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran (THF).

-

Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Wash the crude product with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Further purify the product by recrystallization or column chromatography to obtain pure regorafenib.

Mechanism of Action and Signaling Pathways

Regorafenib exerts its anti-tumor effects by inhibiting a wide range of protein kinases involved in critical cellular processes.[3] These targets can be broadly categorized into those involved in angiogenesis, oncogenesis, and the tumor microenvironment.

The primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking these pathways, regorafenib effectively cuts off the tumor's blood supply.

Furthermore, regorafenib targets oncogenic kinases such as KIT, RET, and RAF-1, which are involved in tumor cell proliferation and survival. The inhibition of these kinases leads to a direct anti-proliferative effect on cancer cells.

The following diagram illustrates the key signaling pathways inhibited by regorafenib:

Quantitative Data

The potency of regorafenib against various kinases has been quantified through in vitro biochemical and cellular assays, typically reported as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Kinase Inhibition Profile of Regorafenib

| Kinase Target | IC50 (nM) | Assay Type |

| VEGFR1 | 13 | Biochemical |

| VEGFR2 | 4.2 | Biochemical |

| VEGFR3 | 46 | Biochemical |

| PDGFRβ | 22 | Biochemical |

| KIT | 7 | Biochemical |

| RET | 1.5 | Biochemical |

| RAF-1 | 2.5 | Biochemical |

| BRAF | 28 | Biochemical |

| BRAF (V600E) | 19 | Biochemical |

| TIE2 | 31 | Cellular |

| FGFR1 | 202 | Biochemical |

Data compiled from multiple sources.[5]

Table 2: Preclinical Efficacy of Regorafenib in Xenograft Models

| Tumor Model | Treatment Dose | Tumor Growth Inhibition (%) |

| Gastric Cancer (GC17-0409) | 10 mg/kg/day | ~75 |

| Gastric Cancer (GC28-1107) | 10 mg/kg/day | ~80 |

| Gastric Cancer (GC09-0109) | 10 mg/kg/day | ~90 |

Data from patient-derived xenograft models.[6]

Table 3: Clinical Efficacy of Regorafenib in the CORRECT Trial (Metastatic Colorectal Cancer)

| Endpoint | Regorafenib (n=505) | Placebo (n=255) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 6.4 months | 5.0 months | 0.77 (0.64-0.94) | 0.0052 |

| Median Progression-Free Survival | 1.9 months | 1.7 months | 0.49 (0.42-0.58) | <0.0001 |

| Disease Control Rate | 41% | 15% | - | <0.0001 |

| Objective Response Rate | 1.0% | 0.4% | - | 0.19 |

Data from the CORRECT phase III clinical trial.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of multi-kinase inhibitors like regorafenib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of regorafenib against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant kinase

-

Kinase-specific peptide substrate

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Regorafenib

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of regorafenib in DMSO, and then further dilute in kinase buffer.

-

In a white opaque microplate, add the kinase, substrate, and ATP to each well.

-

Add the serially diluted regorafenib or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a final component (e.g., ATP or enzyme) and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ATP remaining using the luminescence-based detection reagent according to the manufacturer's protocol.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each regorafenib concentration and determine the IC50 value using a suitable data analysis software.[9]

HUVEC Proliferation Assay (MTT-Based)

This protocol outlines a method to assess the anti-proliferative effects of regorafenib on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Regorafenib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

Procedure:

-

Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of regorafenib or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Patient-Derived Xenograft (PDX) Model

This protocol describes a general procedure for evaluating the in vivo efficacy of regorafenib using a patient-derived xenograft model.

Procedure:

-

Surgically implant a small fragment of a patient's tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer regorafenib orally to the treatment group at a specified dose and schedule (e.g., 10 mg/kg/day). The control group receives the vehicle.

-

Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[11][12]

Conclusion

Regorafenib stands as a significant advancement in the treatment of several refractory cancers. Its discovery through the strategic modification of a pre-existing chemical scaffold highlights the power of medicinal chemistry in enhancing the therapeutic potential of kinase inhibitors. The broad-spectrum activity of regorafenib against key signaling pathways involved in tumor growth and angiogenesis provides a strong rationale for its clinical utility. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery. Further research into predictive biomarkers and combination therapies will continue to refine the clinical application of this important multi-kinase inhibitor.

References

- 1. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. ascopubs.org [ascopubs.org]

- 9. benchchem.com [benchchem.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 12. oncotarget.com [oncotarget.com]

In Vitro Kinase Assays for Multi-Kinase Inhibitors: A Technical Guide

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1] Multi-kinase inhibitors (MKIs), small molecules designed to block the activity of several protein kinases simultaneously, have emerged as a powerful therapeutic strategy.[2] These agents can disrupt multiple oncogenic signaling pathways at once, offering a robust approach to overcoming the complexity and redundancy inherent in cancer cell signaling.

The cornerstone of developing and characterizing MKIs is the in vitro kinase assay.[3] This biochemical tool provides a direct measure of an inhibitor's potency and selectivity against a purified kinase enzyme, free from the complexities of a cellular environment.[3] This guide provides an in-depth overview of the principles, experimental protocols, and data analysis workflows for performing in vitro kinase assays to profile multi-kinase inhibitors.

Principles of In Vitro Kinase Assays

The fundamental principle of a kinase activity assay is to measure the catalytic transfer of the terminal phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by a protein kinase.[4] The potency of an inhibitor is determined by quantifying the reduction in this enzymatic activity in its presence.

Biochemical kinase assays can be broadly categorized into two main types:

-

Activity Assays : These directly or indirectly measure the formation of the phosphorylated substrate or the generation of the reaction byproduct, adenosine diphosphate (ADP).[5] Common platforms include radiometric, fluorescence-based, and luminescence-based methods.[5]

-

Binding Assays : These assays measure the binding affinity of a compound to the kinase, often by assessing its ability to displace a known ligand from the ATP-binding pocket.[5]

While various formats exist, this guide will focus on activity-based assays, which provide a direct functional measure of inhibition.

Experimental Protocols

A variety of commercial kits and platforms are available for performing in vitro kinase assays. The luminescence-based ADP-Glo™ Kinase Assay is a widely used method due to its high sensitivity and broad applicability across different kinases and ATP concentrations.[4][6] The following is a generalized protocol based on this platform.

Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Format)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a multi-kinase inhibitor.[7]

1. Reagent Preparation:

-

1X Kinase Buffer : Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Inhibitor Dilution Series : Prepare a serial dilution of the multi-kinase inhibitor in DMSO. Further dilute this series in 1X Kinase Buffer to ensure the final DMSO concentration in the assay does not exceed 1%.[7]

-

Enzyme Solution : Dilute the recombinant kinase enzyme to its optimal working concentration in 1X Kinase Buffer.

-

Substrate/ATP Mix : Prepare a solution containing the specific peptide substrate and ATP in 1X Kinase Buffer. The ATP concentration is often set at or near its Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]

2. Kinase Reaction:

-

Dispense the inhibitor dilutions into the wells of a 384-well white microplate.[7] Include "positive control" (no inhibitor, 100% activity) and "negative control" (no enzyme, 0% activity) wells containing only buffer and DMSO.[7]

-

Add the diluted kinase enzyme to all wells except the negative controls.

-

Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

-

Initiate the kinase reaction by adding the Substrate/ATP Mix to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 45-60 minutes).[7]

3. Signal Detection:

-

Terminate Reaction : Add an equal volume of ADP-Glo™ Reagent to each well.[6] This reagent simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP.[5][6]

-

Incubate at room temperature for 40 minutes.[6]

-

Generate Signal : Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.[6]

-

Incubate at room temperature for 30-60 minutes to stabilize the signal.[1]

-

Measure Luminescence : Read the plate using a microplate luminometer. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation and Analysis

The primary output of an inhibitor screen is the IC50 value, which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[8] A lower IC50 value indicates a more potent inhibitor.[2]

Data Analysis Workflow:

-

Data Normalization : The raw luminescence data is first normalized to percent inhibition. The signal from the positive control (no inhibitor) represents 0% inhibition, and the signal from the negative control (no enzyme) represents 100% inhibition.[8]

-

Dose-Response Curve : The normalized percent inhibition values are plotted against the logarithm of the inhibitor concentration.[8]

-

Non-linear Regression : The data points are fitted to a sigmoidal dose-response curve (variable slope), often referred to as a four-parameter logistic (4PL) curve.[9]

-

IC50 Determination : The IC50 is calculated from the fitted curve as the concentration (x-axis) that corresponds to 50% inhibition (y-axis).[8] This analysis is typically performed using software such as GraphPad Prism or other statistical packages.[10]

Comparative Inhibitory Activity of Selected MKIs

To illustrate how data is presented, the table below summarizes the enzymatic IC50 values for two well-characterized multi-kinase inhibitors, Sorafenib and Sunitinib, against a panel of key kinases.[2]

| Kinase Target | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) | Primary Signaling Pathway |

| VEGFR2 | 90 | 80 | Angiogenesis, Proliferation |

| VEGFR3 | 20 | - | Angiogenesis, Lymphangiogenesis |

| PDGFRβ | 57 | 2 | Angiogenesis, Cell Growth |

| c-Kit | 68 | - | Proliferation, Survival |

| Flt3 | 58 | 250 | Hematopoiesis, Proliferation |

| Raf-1 | 6 | - | Proliferation (MAPK Pathway) |

| B-Raf | 22 | - | Proliferation (MAPK Pathway) |

| Note: IC50 values are compiled from multiple sources and can vary based on specific assay conditions.[2] "-" indicates data was not readily available or the kinase is not a primary target. |

Application in Profiling Against Signaling Pathways

Multi-kinase inhibitors often target Receptor Tyrosine Kinases (RTKs) that sit at the apex of critical signaling cascades. For example, Sorafenib and Sunitinib both potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptors are crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[11] By performing in vitro assays against a panel of kinases, researchers can build a selectivity profile for a given MKI and predict which cellular pathways it will modulate.

The diagram below illustrates the central role of VEGFR and PDGFR in activating downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and migration.[11][12][13]

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro kinase assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. clyte.tech [clyte.tech]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. youtube.com [youtube.com]

- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Activity of Multi-Kinase Inhibitors: A Profile of Sorafenib

Notice: The term "Multi-kinase inhibitor 1" is a generic descriptor and does not refer to a specific, recognized therapeutic agent. To fulfill the structural and technical requirements of this request, this guide will focus on the well-characterized and clinically significant multi-kinase inhibitor, Sorafenib (Nexavar) , as a representative example. The data and protocols presented herein are specific to Sorafenib.

Executive Summary

Sorafenib is an oral multi-kinase inhibitor that targets key pathways involved in tumor cell proliferation and angiogenesis.[1] It is a bi-aryl urea compound approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[1][2] Its dual mechanism of action involves the direct inhibition of tumor growth by targeting the RAF/MEK/ERK signaling pathway and the suppression of tumor angiogenesis by blocking receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[1][3][4] This document provides a comprehensive overview of Sorafenib's cellular activity, including its kinase inhibitory profile, effects on signaling pathways, and detailed protocols for relevant in vitro assays.

Kinase Inhibitory Profile

Sorafenib's therapeutic efficacy stems from its ability to inhibit a range of serine/threonine and receptor tyrosine kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro.

Table 1: In Vitro Kinase Inhibition Profile of Sorafenib

| Kinase Target | Kinase Family | IC50 (nM) | Reference |

|---|---|---|---|

| Raf-1 (c-Raf) | Serine/Threonine | 6 | [5] |

| B-Raf (wild-type) | Serine/Threonine | 22 | [5] |

| B-Raf (V600E mutant) | Serine/Threonine | 38 | [5] |

| VEGFR-1 | Receptor Tyrosine | 26 | |

| VEGFR-2 | Receptor Tyrosine | 90 | [5][6] |

| VEGFR-3 | Receptor Tyrosine | 20 | [5][6] |

| PDGFR-β | Receptor Tyrosine | 57 | [5][6] |

| c-KIT | Receptor Tyrosine | 68 | [5][6] |

| FLT3 | Receptor Tyrosine | 58 | [6] |

| RET | Receptor Tyrosine | 43 |

| FGFR-1 | Receptor Tyrosine | 580 | |

Cellular Mechanisms of Action

Sorafenib exerts its anti-cancer effects through two primary mechanisms: inhibition of tumor cell proliferation and suppression of tumor angiogenesis.

3.1 Inhibition of Tumor Cell Proliferation (RAF/MEK/ERK Pathway)

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and survival.[3] Oncogenic mutations, particularly in Ras or B-Raf, can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. Sorafenib directly inhibits Raf-1 and B-Raf kinases, thereby preventing the downstream phosphorylation and activation of MEK and ERK.[4] This blockade leads to cell cycle arrest and induction of apoptosis.[3][7]

Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.

3.2 Inhibition of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is primarily driven by signaling through Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) on endothelial cells.[3][7] Sorafenib inhibits VEGFR-1, -2, -3 and PDGFR-β, disrupting the signaling required for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor microvasculature.[1][3]

Caption: Sorafenib inhibits key receptor tyrosine kinases in angiogenesis.

Cellular Proliferation and Viability Data

The anti-proliferative effect of Sorafenib has been demonstrated across a wide range of cancer cell lines. The IC50 values vary depending on the cell type and its underlying genetic makeup.

Table 2: Anti-proliferative Activity of Sorafenib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 5.93 - 8.51 | 72 | [8] |

| Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11 | 72 | [8] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | Not Specified | [5] |

| MDA-MB-231 | Breast Cancer | 2.6 | Not Specified |[5] |

Experimental Protocols

5.1 Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a standard method to determine the IC50 of Sorafenib on cancer cell lines.

Objective: To measure the dose-dependent effect of Sorafenib on cell viability.

Materials:

-

Target cancer cell lines (e.g., HepG2)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Sorafenib (dissolved in DMSO to create a stock solution, e.g., 10 mM)[6]

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Sorafenib in culture medium from the stock solution. Final concentrations should typically range from 0.1 µM to 100 µM.[6] Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO, concentration matched to the highest Sorafenib dose) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of Sorafenib concentration and use non-linear regression to determine the IC50 value.

Caption: Workflow for a typical cell viability (MTT) assay.

5.2 Western Blot for Pathway Analysis (e.g., p-ERK)

Objective: To assess the inhibition of a specific signaling pathway node (e.g., ERK phosphorylation) by Sorafenib.

Materials:

-

Target cells and culture reagents

-

6-well plates

-

Sorafenib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Sorafenib (e.g., 1 µM) for a specified time (e.g., 2 hours) prior to stimulation, or treat for longer periods (up to 24 hours) for chronic effects.[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control (e.g., β-actin).

Conclusion

Sorafenib demonstrates potent, multi-targeted cellular activity by inhibiting key kinases in both tumor cell proliferation and angiogenesis pathways. Its efficacy is rooted in the dual blockade of the RAF/MEK/ERK cascade and critical receptor tyrosine kinases like VEGFR and PDGFR. The quantitative data from in vitro kinase and cellular proliferation assays provide a clear basis for its clinical application in various solid tumors. The standardized protocols provided herein serve as a foundation for further research into the mechanisms of Sorafenib and the development of next-generation multi-kinase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Sorafenib | Cell Signaling Technology [cellsignal.com]

- 7. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of a Multi-Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for a representative multi-kinase inhibitor, Sorafenib. Sorafenib targets multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and various receptor tyrosine kinases (RTKs). This document summarizes key in vitro and in vivo preclinical findings, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

In Vitro Efficacy

Kinase Inhibition

Sorafenib demonstrates potent inhibitory activity against a range of kinases critical to tumor progression. The half-maximal inhibitory concentrations (IC50) against key targets are summarized below.

| Kinase Target | IC50 (nM) |

| Raf-1 | 6[1] |

| B-Raf (wild-type) | 22[1] |

| B-Raf (V600E) | 38[1] |

| VEGFR-1 | 26 |

| VEGFR-2 | 90[1] |

| VEGFR-3 | 20[1] |

| PDGFR-β | 57[1] |

| c-Kit | 68[1] |

| FLT3 | 58[1] |

| RET | 43 |

Cell-Based Proliferation Assays

The anti-proliferative effects of Sorafenib have been evaluated across a panel of human cancer cell lines. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | ~5-8 |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~5-8 |

| Huh7 | Hepatocellular Carcinoma | ~5-8 |

| Caki-1 | Renal Cell Carcinoma | ~5 |

| A498 | Renal Cell Carcinoma | ~5 |

| HT-29 | Colon Carcinoma | ~7 |

| HCT116 | Colon Carcinoma | ~7 |

| MDA-MB-231 | Breast Cancer | ~6 |

| BxPC-3 | Pancreatic Carcinoma | ~6 |

| A549 | Non-Small Cell Lung Cancer | >10 |

| Kasumi-1 (KIT mutant) | Acute Myeloid Leukemia | 0.02 |

In Vivo Efficacy

Xenograft Models

Sorafenib has demonstrated significant anti-tumor activity in various human tumor xenograft models in immunocompromised mice.

| Tumor Model | Cancer Type | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) |

| PLC/PRF/5 | Hepatocellular Carcinoma | 30 | Significant |

| HepG2 | Hepatocellular Carcinoma | 30 | Significant |

| Caki-1 | Renal Cell Carcinoma | 30 | Significant |

| A498 | Renal Cell Carcinoma | 30 | Significant |

| HT-29 | Colon Carcinoma | 30 | Significant |

| HCT116 | Colon Carcinoma | 30 | Significant |

| MDA-MB-231 | Breast Cancer | 60 | Significant |

| BxPC-3 | Pancreatic Carcinoma | 60 | Significant |

Pharmacokinetics

Pharmacokinetic studies in preclinical species have characterized the absorption, distribution, metabolism, and excretion of Sorafenib.

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |

| Mouse | 10 (p.o.) | ~2 | ~6 | ~20 | ~8 |

| Rat | 10 (p.o.) | ~1.5 | ~4 | ~15 | ~7 |

| Dog | 5 (p.o.) | ~1 | ~4 | ~12 | ~10 |

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sorafenib against specific kinases.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (e.g., peptide or protein)

-

ATP (Adenosine triphosphate)

-

Sorafenib (or other test compounds)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Lance®, or radiolabeled ATP [γ-32P]ATP)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Sorafenib in DMSO.

-

In a microplate, add the kinase, substrate, and Sorafenib solution in kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each Sorafenib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Sorafenib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Sorafenib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Sorafenib for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Sorafenib in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for tumor implantation

-

Sorafenib formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Sorafenib or vehicle control orally, once daily, for a specified period (e.g., 21 days).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Western Blot Analysis for Phosphorylated Kinases

Objective: To assess the inhibitory effect of Sorafenib on the phosphorylation of its target kinases within cells.

Materials:

-

Cancer cell lines

-

Sorafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Sorafenib for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the levels of phosphorylated and total protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Sorafenib and a typical experimental workflow for its preclinical evaluation.

Caption: Sorafenib inhibits multiple signaling pathways involved in tumorigenesis.

Caption: Preclinical development workflow for a multi-kinase inhibitor.

References

An In-Depth Technical Guide to Sorafenib: A Multi-Kinase Inhibitor in Cancer Research

Introduction: The term "Multi-kinase inhibitor 1" represents a broad class of therapeutic agents that target multiple protein kinases simultaneously. This guide focuses on Sorafenib (marketed as Nexavar®), a well-characterized oral multi-kinase inhibitor, as a prime example of this class. Sorafenib has garnered significant attention in oncology for its dual-action mechanism, targeting both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[1][2][3] It was one of the first multi-kinase inhibitors to be approved for cancer treatment and is used for advanced renal cell carcinoma (RCC), unresectable or metastatic hepatocellular carcinoma (HCC), and certain types of thyroid cancer.[2][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on its mechanism of action, quantitative data, and key experimental protocols.

Mechanism of Action and Targeted Signaling Pathways

Sorafenib exerts its anti-cancer effects by inhibiting a range of serine/threonine and receptor tyrosine kinases.[1][4] This multi-targeted approach allows it to interfere with critical cellular processes involved in tumor growth, progression, and survival.

The primary targets of Sorafenib can be categorized into two main groups:

-

Kinases in the RAF/MEK/ERK signaling pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Sorafenib inhibits both wild-type and mutated forms of RAF kinases (RAF-1, B-RAF, and the oncogenic B-RAF V600E mutant).[5] By blocking RAF, Sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to decreased tumor cell proliferation.[2][6]

-

Receptor Tyrosine Kinases (RTKs) involved in angiogenesis and tumor progression: Sorafenib targets several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[1][5][7] Inhibition of these receptors on endothelial cells and pericytes disrupts tumor vasculature, reduces blood supply to the tumor, and thus inhibits tumor growth.[2] Other RTKs inhibited by Sorafenib include KIT, FLT3, and RET, which are implicated in various cancers.[1][4][5]

The dual mechanism of directly inhibiting tumor cell proliferation and simultaneously blocking tumor angiogenesis is a hallmark of Sorafenib's action.[2]

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways targeted by Sorafenib.

Caption: Sorafenib's dual mechanism of action on angiogenesis and proliferation pathways.

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of Sorafenib

This table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib against various kinases in cell-free assays. Lower IC50 values indicate greater potency.

| Target Kinase | IC50 (nM) | Reference(s) |

| RAF-1 | 6 | [8] |

| B-RAF (wild-type) | 22 | [8] |

| B-RAF (V600E mutant) | 38 | [8] |

| VEGFR-1 | 26 | |

| VEGFR-2 | 90 | [8] |

| VEGFR-3 | 20 | [8] |

| PDGFR-β | 57 | [8] |

| c-KIT | 68 | [8] |

| FLT3 | 58 | |

| RET | 43 | |

| FGFR-1 | 580 | [8] |

Table 2: Efficacy of Sorafenib in Preclinical Xenograft Models

Sorafenib has demonstrated broad-spectrum, dose-dependent antitumor activity in various preclinical xenograft models.[9]

| Cancer Type | Xenograft Model | Key Findings | Reference(s) |

| Anaplastic Thyroid Carcinoma | Orthotopic DRO xenografts | Significant inhibition of tumor growth (63% at 40 mg/kg, 93% at 80 mg/kg) and decreased tumor microvessel density. | [10] |

| Hepatocellular Carcinoma | Patient-Derived Xenografts (PDX) | Variable tumor growth inhibition observed across different PDX models, with some showing significant response. | [11] |

| Colon, Pancreatic, Ovarian Cancers | HCT 116, MIA PaCa-2, SK-OV-3 | Dose-dependent antitumor activity. | [9] |

Table 3: Summary of Pivotal Phase III Clinical Trial Data for Sorafenib

The efficacy of Sorafenib has been established in large-scale clinical trials, most notably the SHARP trial for hepatocellular carcinoma.

| Trial (Indication) | Treatment Arm | Placebo Arm | Hazard Ratio (HR) | Key Outcome | Reference(s) |

| SHARP (Advanced HCC) | 10.7 months | 7.9 months | 0.69 | Median Overall Survival (OS) | [12][13][14][15] |

| SHARP (Advanced HCC) | 5.5 months | 2.8 months | 0.58 | Median Time to Progression (TTP) | [5] |

| TARGET (Advanced RCC) | 24 weeks | 12 weeks | 0.44 | Median Progression-Free Survival (PFS) | [7][16] |

| Asia-Pacific (Advanced HCC) | 6.5 months | 4.2 months | 0.68 | Median Overall Survival (OS) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of Sorafenib.

In Vitro Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of Sorafenib in a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HepG2, Huh7 for HCC)[17]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sorafenib stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Sorafenib in complete culture medium. Remove the old medium from the wells and add 100 µL of the Sorafenib dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest Sorafenib dose).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log[Sorafenib concentration]) to determine the IC50 value.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in protein phosphorylation, confirming target engagement and pathway inhibition.

Objective: To assess the effect of Sorafenib on the phosphorylation of ERK (p-ERK) and other kinases in the RAF/MEK/ERK pathway.

Materials:

-

Cancer cell line

-

6-well plates

-

Sorafenib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer on ice.[20] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin) to normalize the p-ERK signal.[21]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of Sorafenib in a living organism.

Objective: To determine the effect of Sorafenib on tumor growth in an immunodeficient mouse model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Cancer cells for injection

-

Sorafenib (formulated for oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Sorafenib 30 mg/kg/day, Sorafenib 60 mg/kg/day).[11]

-

Drug Administration: Administer Sorafenib or vehicle daily via oral gavage for a specified treatment period (e.g., 21-28 days).[11]

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).[9]

-

Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a multi-kinase inhibitor like Sorafenib.

References

- 1. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Portico [access.portico.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. oncotarget.com [oncotarget.com]

- 12. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: subanalyses of a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

- 14. eviq.org.au [eviq.org.au]

- 15. 92-Hepatic advanced soRAFENib | eviQ [eviq.org.au]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on Multi-Kinase Inhibitors and Angiogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies. Multi-kinase inhibitors (MKIs) are a class of therapeutic agents that simultaneously block the activity of several protein kinases, including those involved in angiogenic pathways. This technical guide provides a comprehensive overview of the role of select MKIs in the inhibition of angiogenesis, focusing on their mechanisms of action, supporting quantitative data, and the experimental protocols used for their evaluation.

Introduction to Angiogenesis and Multi-Kinase Inhibition

Tumor angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels that supply tumors with oxygen and nutrients. A key signaling pathway in this process is initiated by the binding of vascular endothelial growth factor (VEGF) to its receptors (VEGFRs) on the surface of endothelial cells. This activation triggers downstream signaling cascades, including the PI3K/Akt and RAF/MEK/ERK pathways, which promote cell survival, proliferation, and migration.

Multi-kinase inhibitors have emerged as a significant class of anti-cancer drugs that target multiple points in these and other signaling pathways. By inhibiting VEGFRs, as well as other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs) and fibroblast growth factor receptors (FGFRs), MKIs can effectively disrupt tumor-associated angiogenesis. This guide will focus on several prominent MKIs, including Sorafenib, Lenvatinib, Regorafenib, Axitinib, and Cediranib, detailing their anti-angiogenic properties.

Featured Multi-Kinase Inhibitors and Their Anti-Angiogenic Effects

Sorafenib

Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[1][2] Its anti-angiogenic effects are primarily mediated through the inhibition of VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[3] Additionally, Sorafenib inhibits the RAF/MEK/ERK signaling pathway, which is involved in tumor cell proliferation and survival.[1][4]

Lenvatinib

Lenvatinib is an oral MKI that selectively inhibits the kinase activities of VEGFR-1, -2, and -3, as well as FGFR-1, -2, -3, and -4, PDGFRα, KIT, and RET.[5] Its ability to inhibit both VEGFR and FGFR signaling pathways makes it a potent anti-angiogenic agent.[5][6] Lenvatinib has demonstrated broad antitumor activity in various human tumor xenograft models.[6][7]

Regorafenib

Regorafenib is an oral multi-kinase inhibitor that blocks the activity of multiple protein kinases involved in angiogenesis (VEGFR1, -2, -3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[8] It has been shown to exert strong anti-angiogenic, anti-tumorigenic, and anti-metastatic effects in preclinical models of colorectal cancer.[9][10]

Axitinib

Axitinib is a potent and selective oral inhibitor of VEGFR-1, -2, and -3.[11][12][13] Its high selectivity for VEGFRs is a key characteristic.[11] Axitinib has been shown to inhibit VEGF-mediated endothelial cell survival, tube formation, and downstream signaling.[11] It has demonstrated single-agent activity in a variety of tumor types, including renal cell carcinoma.[14]

Cediranib

Cediranib is an oral, potent inhibitor of VEGFR-1, -2, and -3, as well as c-Kit.[15][16][17] It has been shown to inhibit angiogenesis and lymphangiogenesis by blocking the activity of both VEGFR-2 and VEGFR-3.[15][18] Cediranib has demonstrated anti-tumor and anti-metastatic effects in preclinical models of small cell lung cancer.[19]

Quantitative Data on Anti-Angiogenic Activity

The following tables summarize key quantitative data for the featured multi-kinase inhibitors, providing a comparative view of their potency.

Table 1: In Vitro Inhibition of Kinase Activity and Endothelial Cell Function

| Inhibitor | Target | Assay | IC50 (nmol/L) | Reference |

| Axitinib | VEGFR-2 | Cellular Autophosphorylation | 0.2 | [11] |

| Axitinib | VEGFR-3 | Cellular Autophosphorylation | 0.1-0.3 | [11] |

| Lenvatinib | VEGF-induced Tube Formation | HUVEC | ~3 | [5] |

| Lenvatinib | bFGF-induced Tube Formation | HUVEC | ~10 | [5] |

| Cediranib | VEGFR-2 Phosphorylation | HUVEC | ≤1 | [18] |

| Cediranib | VEGFR-3 Phosphorylation | HUVEC | ≤1 | [18] |

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy

| Inhibitor | Tumor Model | Dosage | Effect | Reference |

| Sorafenib | PLC/PRF/5 HCC Xenograft | 30 mg/kg | Complete tumor growth inhibition | [4] |

| Sorafenib | PLC/PRF/5 HCC Xenograft | 100 mg/kg | Partial tumor regression in 50% of mice | [4] |

| Regorafenib | CT26 Colon Cancer Orthotopic | 30 mg/kg/day | Complete suppression of tumor growth | [10] |

| Regorafenib | CT26 Colon Cancer Orthotopic | 30 mg/kg/day | Complete prevention of liver metastases | [9][10] |

| Cediranib | NCI-H187 SCLC Orthotopic | 6 mg/kg/day | Inhibition of tumor angiogenesis and metastasis | [19] |

| Ponatinib | Orthotopic Neuroblastoma Xenograft | Not specified | Decreased tumor growth and vascularity | [20] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms and methodologies discussed.

Signaling Pathways

Caption: General mechanism of Multi-Kinase Inhibitors on angiogenic pathways.

Caption: Sorafenib targets both endothelial and tumor cells.

Experimental Workflows

Caption: Workflow for assessing MKI efficacy in a xenograft model.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common assays used to evaluate the anti-angiogenic effects of MKIs.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[21]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[22] The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[22]

Protocol:

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[23] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the MKI to be tested. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or acidified isopropanol) to each well to dissolve the formazan crystals.[22][23]

-

Absorbance Reading: Mix gently and read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[21]

-

Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the percentage of cell viability relative to the vehicle control.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Principle: When plated on a gel of basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures. Anti-angiogenic compounds inhibit this process.

Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing the MKI at various concentrations.

-

Cell Seeding: Seed the cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.

-

Visualization: Observe and photograph the formation of tube-like structures under a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, or total tube area using image analysis software.

In Vivo Tumor Xenograft Model